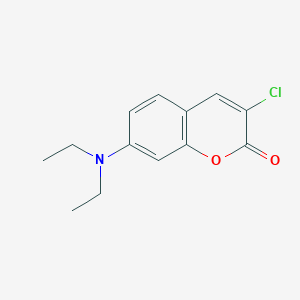

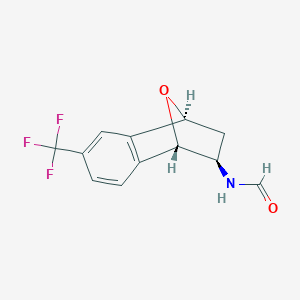

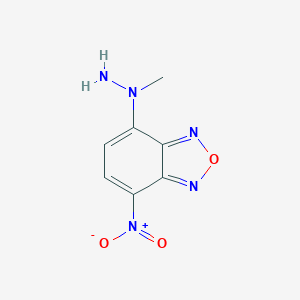

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid, also known as N-Boc-4-nitro-L-phenylalanine, is an important synthetic intermediate for the production of various amino acids and peptides. It is a versatile building block for the synthesis of peptides, proteins, and other bioactive molecules. N-Boc-4-nitro-L-phenylalanine is a chiral amino acid and can be used to prepare optically active compounds. It is also used in the synthesis of various nitro-containing peptides and peptidomimetics.

科学的研究の応用

Synthesis and Peptide Bond Formation

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid is used in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids. These compounds are prepared using the isocyanate method or the mixed anhydride procedure. The resulting amino acid 4-nitroanilides are extended to corresponding dipeptide 4-nitroanilides (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Catalysis in Amino Acid Protection

This compound plays a role in the N-tert-butoxycarbonylation of amines, a critical process in peptide synthesis. Heteropoly acid H3PW12O40 is used as a catalyst for this reaction, demonstrating efficiency and environmental friendliness (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Asymmetric Hydrogenation

In the asymmetric hydrogenation of enamines, this compound is synthesized using chiral ferrocenyl ligands. This process achieves high enantiomeric excess, indicating its importance in precise synthetic chemistry (Kubryk & Hansen, 2006).

Peptide Synthesis

The compound is also relevant in the synthesis of peptides. The 3-nitro-2-pyridinesulfenyl (Npys) group, a protective group in peptide synthesis, can be activated for peptide bond formation without affecting the tert-butyloxycarbonyl group (Matsueda & Walter, 2009).

Collagen Cross-Link Synthesis

An efficient synthesis route for collagen cross-links involves the use of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a compound derived from this compound (Adamczyk, Johnson, & Reddy, 1999).

Safety and Hazards

特性

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)16-11(9-13(18)19)8-10-4-6-12(7-5-10)17(21)22/h4-7,11H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDDLFNQWIQXQX-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)